![molecular formula C11H8BrNO2 B3378240 Methyl 4-bromoquinoline-2-carboxylate CAS No. 139896-91-6](/img/structure/B3378240.png)
Methyl 4-bromoquinoline-2-carboxylate
Overview
Description
“Methyl 4-bromoquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H8BrNO2 . It has a molecular weight of 266.09 .
Synthesis Analysis
Quinoline derivatives, such as “this compound”, have been synthesized using various methods. Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
Quinoline derivatives have been synthesized using various chemical reactions. For instance, a [2 + 1 + 3] cyclization reaction of aryl methyl ketones, arylamines, and 1,3-dicarbonyl compounds provides 2-aryl-4-quinolinecarboxylates in good yields under mild conditions .Physical And Chemical Properties Analysis
“this compound” is stored in an inert atmosphere at 2-8°C . The boiling point is not specified .Scientific Research Applications
Fluorescent Brightening Agents
- Compounds related to Methyl 4-bromoquinoline-2-carboxylate have been studied for their potential use as fluorescent brightening agents. This was demonstrated in a study where 2-aryl-6-bromoquinolines and their derivatives were synthesized and evaluated for this purpose (Rangnekar & Shenoy, 1987).
Structural Studies and Synthesis Techniques
- The structures of 2-aryl-3-bromoquinolin-4(1H)-ones, closely related to this compound, have been studied using various techniques such as NMR, IR, mass spectrometry, and X-ray crystallography. These studies aid in understanding the molecular characteristics of these compounds (Mphahlele et al., 2002).
Antiviral Applications
- This compound derivatives have been explored for their potential antiviral applications. A study on the methylation of related compounds has shown that they can be potent inhibitors of Hepatitis B Virus replication (Kovalenko et al., 2020).
Synthesis of Novel Derivatives
- Research has been conducted on synthesizing novel derivatives of quinoline carboxylates, which are structurally related to this compound. These derivatives have potential applications in various fields of chemistry and pharmacology (Wong et al., 2013).
Spectroscopic Investigations
- The fluorescent properties of compounds similar to this compound have been studied through spectroscopic investigations. This research can lead to applications in fluorescence spectroscopy and materials science (Smeyanov et al., 2017).
Synthesis for SPECT Tracer Development
- Derivatives of this compound have been synthesized for potential use as SPECT tracers in medical imaging, particularly for studying the N-methyl-D-aspartate receptor in the human brain (Dumont & Slegers, 1996).
Safety and Hazards
properties
IUPAC Name |
methyl 4-bromoquinoline-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)10-6-8(12)7-4-2-3-5-9(7)13-10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHSQSPDMCSGCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.